molecular formula C18H21N5O4 B2469487 4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide CAS No. 1203297-78-2

4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide

Cat. No.: B2469487
CAS No.: 1203297-78-2
M. Wt: 371.397
InChI Key: RGXKTIJBHQBCCS-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the benzamide core.

    Reduction: Reduction reactions could be used to modify the pyrimidinyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific functional groups being targeted and the conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-acetamidobenzamide: A simpler analog with similar structural features.

    N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide: Lacks the acetamido group but shares the pyrimidinyl and benzamide cores.

Uniqueness

4-acetamido-N-(2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)ethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-acetamido-N-[2-[[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-12-9-17(26)23(11-21-12)10-16(25)19-7-8-20-18(27)14-3-5-15(6-4-14)22-13(2)24/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,25)(H,20,27)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXKTIJBHQBCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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